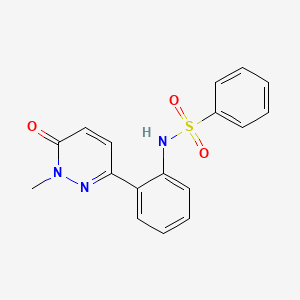

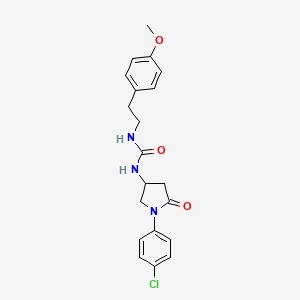

![molecular formula C14H19F2NO B2502681 6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097896-64-3](/img/structure/B2502681.png)

6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane” is a complex organic molecule. It contains a cyclohexene ring, which is a six-membered carbon ring with one double bond . Attached to this ring is a carbonyl group (C=O), which is a characteristic feature of many organic compounds including aldehydes, ketones, and carboxylic acids . The molecule also contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . In this case, the shared atom is a nitrogen atom, as indicated by the “aza” prefix in “6-azaspiro[2.5]octane”. The “1,1-difluoro” part suggests that there are two fluorine atoms attached to one of the carbon atoms in the molecule.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexene ring and the spirocyclic structure would give the molecule a certain degree of rigidity . The carbonyl group is polar, which could result in the molecule having a dipole moment . The difluoro group would also contribute to the polarity of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The cyclohexene ring could potentially undergo reactions typical of alkenes, such as addition reactions . The carbonyl group is a common site of reactivity in organic molecules and could undergo a variety of reactions, including nucleophilic addition and reduction . The nitrogen atom in the spirocyclic structure could potentially act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its boiling and melting points would depend on the strength of the intermolecular forces between its molecules . Its solubility would depend on its polarity, with the polar carbonyl and difluoro groups potentially allowing it to dissolve in polar solvents .Aplicaciones Científicas De Investigación

Formation and Reactivity

Formation of Fluorinated Compounds : The reactions of polyfluorinated cyclohexa-2,5-dienones with diazomethane lead to the formation of fluorinated 1-oxaspiro[2.5]octa-4,7-dienes. These compounds react with aryl and 2-chloroethyl isocyanates, forming fluorinated dihydro-1,3-benzoxazol-2(3H)-ones, showcasing the potential of these spirocyclic compounds in synthesizing fluorinated heterocycles (Kovtonyuk et al., 2005).

Cycloaddition Reactions : The cycloaddition of 2-chloro-2-nitrosopropane to 1,3-cyclohexadiene has led to the synthesis of 3-(2-chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene, demonstrating the use of azaspiro compounds in forming complex bicyclic structures with potential applications in organic synthesis and material science (Kesler, 1980).

Structural and Conformational Analysis

NMR Spectroscopy : Structural and conformational analyses of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives have been conducted using 1H, 13C, and 15N NMR spectroscopy. These studies provide insights into the steric and electronic effects of substituents on the spirocyclic framework, aiding in the understanding of their reactivity and potential applications (Montalvo-González & Ariza-Castolo, 2012).

Synthesis of Heterobicyclic Systems

Gold-Catalyzed Assembly : An efficient gold-catalyzed double cyclization of 1,5-enynes has been described, affording a range of heterobicyclic compounds, including oxabicyclo[3.2.1]octenes and azabicyclo[3.2.1]octenes. This highlights the versatility of spirocyclic and azaspirocyclic compounds in synthesizing diverse heterobicyclic systems, which are crucial in the development of new materials and pharmaceuticals (Zhang & Kozmin, 2005).

Mecanismo De Acción

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body. If it’s intended to be a reagent in a chemical reaction, its mechanism of action would depend on the other reactants and the conditions of the reaction .

Safety and Hazards

Propiedades

IUPAC Name |

cyclohex-3-en-1-yl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO/c15-14(16)10-13(14)6-8-17(9-7-13)12(18)11-4-2-1-3-5-11/h1-2,11H,3-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPRYXFNXNEIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC3(CC2)CC3(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

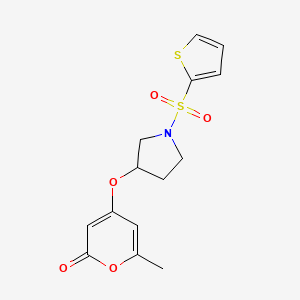

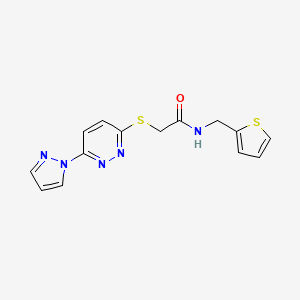

![2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide](/img/structure/B2502600.png)

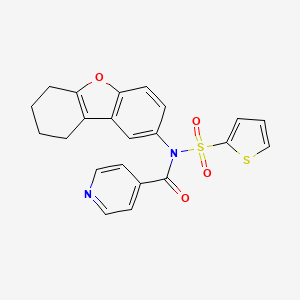

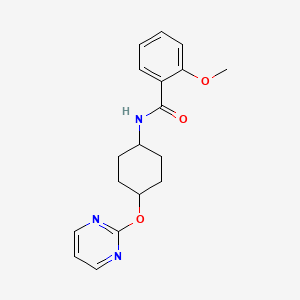

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2502610.png)

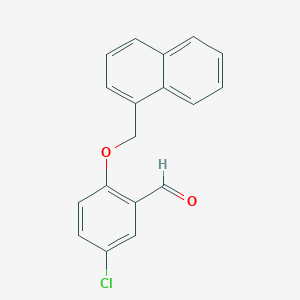

![4-methoxy-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2502611.png)

![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B2502614.png)

![N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide](/img/structure/B2502617.png)

![1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2502620.png)